Product packaging for Glemanserin, (S)-(Cat. No.:CAS No. 132553-88-9)

Glemanserin, (S)-

Cat. No.: B12727825
CAS No.: 132553-88-9
M. Wt: 295.4 g/mol
InChI Key: AXNGJCOYCMDPQG-HXUWFJFHSA-N
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Description

Contextualization within Serotonergic Pharmacology

(S)-Glemanserin is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2A receptor. wikipedia.org The serotonergic system, which utilizes the neurotransmitter serotonin (5-HT), is a diffuse modulatory system that plays a crucial role in regulating mood, cognition, sleep, and perception. sigmaaldrich.comontosight.ai The 5-HT2A receptor, a subtype of serotonin receptor, is widely expressed in the brain and has been implicated in various psychiatric and neurological disorders. frontiersin.orgscribd.com

The pharmacological significance of (S)-Glemanserin lies in its ability to selectively block the 5-HT2A receptor with high affinity. This selectivity allows researchers to isolate and study the specific functions mediated by this receptor subtype, distinguishing them from the effects of other serotonin receptors, such as the 5-HT2C receptor, over which (S)-Glemanserin shows a 120-fold selectivity. vulcanchem.com

In functional assays, (S)-Glemanserin acts as a "silent antagonist." This means that it binds to the 5-HT2A receptor and blocks the binding of the endogenous agonist, serotonin, without having any intrinsic activity of its own. vulcanchem.com This is in contrast to inverse agonists, which reduce the constitutive activity of a receptor. This property makes (S)-Glemanserin a valuable tool for investigating the baseline activity and agonist-induced signaling of 5-HT2A receptors. The compound demonstrates a 15-fold greater affinity for the 5-HT2A receptor compared to its (R)-enantiomer, highlighting the importance of stereochemistry in its pharmacological activity. vulcanchem.com

Receptor Binding Affinity of Glemanserin (B166678) Enantiomers

Enantiomer 5-HT2A Receptor Affinity (Ki)
(S)-Glemanserin 0.8 nM
(R)-Glemanserin 12 nM

Data sourced from radioligand displacement assays. vulcanchem.com

Selectivity Profile of (S)-Glemanserin

Receptor Binding Affinity (Ki) Selectivity vs. 5-HT2A
5-HT2A 0.8 nM -
5-HT2C 96 nM 120-fold
α1-Adrenergic 36 nM 45-fold
D2 850 nM >1,000-fold

This table illustrates the high selectivity of (S)-Glemanserin for the 5-HT2A receptor over other related receptors. vulcanchem.com

Historical Perspective of its Discovery and Initial Research Utility

Glemanserin, identified by the developmental code MDL-11,939, was discovered by scientists at Marion Merrell Dow. wikipedia.orgupi.comwikipedia.org It is recognized as the first truly selective 5-HT2A receptor antagonist to be identified. wikipedia.orgmedkoo.com This discovery was a significant milestone in serotonergic pharmacology, as it provided a specific tool to probe the functions of the 5-HT2A receptor.

The initial research utility of glemanserin was focused on its potential as a therapeutic agent for anxiety disorders. wikipedia.orgontosight.ai The hypothesis was that blocking 5-HT2A receptors could produce anxiolytic (anti-anxiety) effects. This led to a clinical trial investigating glemanserin (as the racemate) for the treatment of generalized anxiety disorder. sigmaaldrich.comnih.gov However, the study found that while the drug was well-tolerated, it did not demonstrate significant anxiolytic effects compared to a placebo. nih.gov

Despite its lack of clinical efficacy for anxiety, the discovery of glemanserin paved the way for the development of other selective 5-HT2A antagonists. Notably, its discovery led to the creation of volinanserin (B1684034) (MDL-100,907), a fluorinated analog with even greater potency and selectivity for the 5-HT2A receptor, which became a widely used research tool. wikipedia.org Preclinical research with glemanserin has also explored its effects in other contexts, such as its ability to suppress morphine-induced behavioral sensitization and withdrawal symptoms in animal models. frontiersin.org

Table of Compound Names

Compound Name
(S)-Glemanserin
Glemanserin
(R)-Glemanserin
Serotonin
Volinanserin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO B12727825 Glemanserin, (S)- CAS No. 132553-88-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132553-88-9

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

(S)-phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2/t20-/m1/s1

InChI Key

AXNGJCOYCMDPQG-HXUWFJFHSA-N

Isomeric SMILES

C1CN(CCC1[C@@H](C2=CC=CC=C2)O)CCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3

Origin of Product

United States

Stereochemical Considerations in Glemanserin Research

Enantiomeric Forms of Glemanserin (B166678) and their Differential Pharmacological Relevance

The two enantiomers of a chiral drug can exhibit profound differences in their biological activity, including how they bind to receptors, their potency, and their metabolic pathways. nih.govnih.gov In the case of Glemanserin, the (S)- and (R)-forms show distinct pharmacological profiles, highlighting the importance of stereoselectivity in its mechanism of action.

Importance of (S)-Configuration for Specific Receptor Interactions

The (S)-configuration of Glemanserin is critical for its high-affinity interaction with specific neuroreceptors, most notably the serotonin (B10506) 5-HT2A receptor. vulcanchem.com This receptor is a key player in the central nervous system, involved in processes such as cognition, mood, and perception. wikipedia.org The precise spatial arrangement of the atoms in the (S)-enantiomer allows for optimal binding within the receptor's pocket. vulcanchem.com

X-ray crystallography studies have provided insights into this interaction, revealing that the (S)-configuration facilitates preferential binding to subpockets of the 5-HT2A receptor through a combination of hydrogen bonding and hydrophobic interactions. vulcanchem.com The specific orientation of the fluorophenyl moiety in the (S)-form is thought to be a key determinant of this high-affinity binding. vulcanchem.com In functional assays using HEK293 cells expressing human 5-HT2A receptors, (S)-Glemanserin acts as a silent antagonist, meaning it blocks the receptor without having intrinsic activity of its own. vulcanchem.com

Comparative Analysis of (S)- and (R)-Enantiomer Activities in Research

Research comparing the two enantiomers of Glemanserin has consistently demonstrated the superior activity of the (S)-form at the 5-HT2A receptor. Radioligand displacement assays have shown that (S)-Glemanserin has a significantly higher affinity for the 5-HT2A receptor compared to its (R)-counterpart. vulcanchem.com

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Glemanserin Enantiomers

Receptor (S)-Glemanserin (R)-Glemanserin Fold Difference
5-HT2A 0.8 12 15-fold

Data sourced from radioligand displacement assays. vulcanchem.com

This marked difference in affinity underscores the stereoselective nature of Glemanserin's interaction with the 5-HT2A receptor. The (S)-enantiomer also exhibits a cleaner off-target profile, with significantly lower affinity for other receptors such as the α1-adrenergic receptor, compared to the racemic mixture. vulcanchem.com This selectivity is a desirable property in drug development, as it can reduce the potential for unwanted side effects.

Methodologies for Stereoisomer Separation and Characterization in Research Settings

The investigation of the distinct pharmacological properties of Glemanserin's enantiomers necessitates their separation from the racemic mixture and subsequent characterization. wvu.edu Various analytical techniques are employed in research settings to achieve this chiral separation. nih.gov

High-performance liquid chromatography (HPLC) is a predominant method for separating enantiomers. chiralpedia.comcsfarmacie.cz This technique often utilizes a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with each enantiomer, leading to their separation. nih.govchiralpedia.comcsfarmacie.cz The choice of the CSP and the mobile phase is critical for achieving effective resolution of the (S)- and (R)-forms of Glemanserin.

Other chromatographic techniques, such as gas chromatography (GC) and supercritical fluid chromatography (SFC), can also be adapted for chiral separations. wvu.educhiralpedia.com Capillary electrophoresis (CE) has emerged as another powerful tool, offering high separation efficiency and rapid analysis times. wvu.edunih.gov In CE, a chiral selector is often added to the background electrolyte to facilitate the separation of enantiomers. wvu.edu

Once separated, the enantiomeric purity of each isomer is typically confirmed using these same analytical techniques. Spectroscopic methods, such as optical rotation, can also be used to distinguish between the enantiomers, as they will rotate plane-polarized light in opposite directions. mdpi.com

Table 2: Common Methodologies for Chiral Separation in Research

Technique Principle Application in Glemanserin Research
High-Performance Liquid Chromatography (HPLC) Differential interaction with a chiral stationary phase (CSP). chiralpedia.comcsfarmacie.cz Separation of (S)- and (R)-Glemanserin for pharmacological testing. mdpi.comchemrxiv.org
Gas Chromatography (GC) Separation of volatile compounds on a chiral stationary phase. wvu.edu Potentially applicable if Glemanserin is derivatized to be volatile.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase with a chiral stationary phase. chiralpedia.com An alternative chromatographic method for enantioseparation.
Capillary Electrophoresis (CE) Differential migration in an electric field in the presence of a chiral selector. wvu.edunih.gov High-efficiency separation and analysis of enantiomeric purity. mdpi.com

The development and application of these stereoselective methods are fundamental to advancing the understanding of Glemanserin's pharmacology and the specific contributions of its (S)-enantiomer.

Synthetic Pathways and Chemical Modification Studies of S Glemanserin

Chemical Synthesis of (S)-Glemanserin and its Chiral Precursors for Research Purposes

The synthesis of (S)-Glemanserin for research applications involves the careful construction of its core piperidine (B6355638) structure and the introduction of the requisite stereochemistry. A common approach to synthesizing chiral piperazine-containing compounds involves the use of chiral precursors derived from α-amino acids. rsc.org While a specific, detailed synthetic route for (S)-Glemanserin is not extensively documented in publicly available literature, general strategies for similar chiral piperazines can be inferred.

A plausible synthetic pathway could commence with a suitable chiral starting material, such as an optically active amino acid, to establish the stereocenter. rsc.org The synthesis would likely involve the formation of a piperazine (B1678402) ring, which can be achieved through various methods, including the reaction of bis-(2-chloroethyl)amine with an appropriate amine. mdpi.com

For instance, the synthesis of a related compound, Volinanserin (B1684034), involves the protection of ethyl isonipecotate, followed by a Weinreb ketone synthesis and subsequent reduction and resolution to obtain the desired chiral alcohol. wikipedia.org A similar strategy could be adapted for (S)-Glemanserin, starting with a chiral precursor to ensure the correct stereochemistry at the carbon bearing the hydroxyl group.

The synthesis of chiral precursors is a critical step. nih.gov Methods like asymmetric synthesis, which create chiral molecules with high enantioselectivity, are paramount. numberanalytics.com This can be achieved using chiral catalysts, auxiliaries, or reagents that direct the reaction to favor the formation of the desired (S)-enantiomer. numberanalytics.com

A key intermediate in the synthesis of many piperazine-containing compounds is 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine. The synthesis of chiral analogs of this intermediate has been described, often starting from optically pure building blocks. nih.gov

The table below outlines a hypothetical, generalized synthetic approach for (S)-Glemanserin based on established chemical principles for analogous structures.

Table 1: Generalized Synthetic Steps for (S)-Glemanserin

Step Reaction Key Reagents and Conditions Purpose
1 Chiral Precursor Synthesis Asymmetric synthesis from a prochiral ketone or resolution of a racemic mixture. To establish the (S)-stereocenter.
2 Piperazine Ring Formation Reaction of a chiral diamine with a dihaloalkane or a similar cyclization strategy. To construct the core piperazine ring.
3 N-Alkylation Reaction of the chiral piperazine with 1-bromo-2-phenylethane. To introduce the phenylethyl group onto the piperazine nitrogen.

Derivatization Strategies for Analog Generation in Academic Research

The generation of analogs of (S)-Glemanserin is essential for structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. wikipedia.orgnih.govresearchgate.net By systematically modifying different parts of the (S)-Glemanserin molecule, researchers can identify key functional groups responsible for its potent and selective binding to the 5-HT2A receptor.

Derivatization strategies often focus on several key areas of the molecule:

The Phenyl Group: Modifications to the phenyl ring, such as the introduction of substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups), can influence the compound's electronic properties and steric interactions with the receptor. nih.gov

The Phenylethyl Side Chain: Changes to the length or substitution of the phenylethyl chain can affect how the molecule fits into the receptor's binding pocket. nih.gov

The Hydroxyl Group: Esterification or etherification of the hydroxyl group can modulate the compound's polarity and hydrogen bonding capabilities.

One common strategy for generating analogs is through late-stage functionalization, where a common intermediate is used to create a library of related compounds. nih.gov This approach is efficient and allows for the rapid exploration of a wide range of chemical modifications. For example, various substituted phenylpropyl analogs of piperazine derivatives have been synthesized to explore their transporter binding affinities. nih.gov

The table below summarizes potential derivatization strategies for generating (S)-Glemanserin analogs.

Table 2: Derivatization Strategies for (S)-Glemanserin Analogs

Molecular Region Modification Strategy Rationale for SAR Studies
Phenyl Ring Introduction of various substituents (e.g., -F, -Cl, -CH3, -OCH3) at different positions. To probe electronic and steric effects on receptor binding.
Piperidine Ring Introduction of substituents or conformational constraints. To investigate the importance of the piperidine conformation.
Phenylethyl Chain Variation in chain length and introduction of substituents on the phenyl ring. To optimize interactions within the receptor binding pocket.

Stereoselective Synthetic Approaches for Enantiomeric Purity

Achieving high enantiomeric purity is critical for the development of chiral drugs like (S)-Glemanserin, as different enantiomers can have vastly different pharmacological activities. numberanalytics.com Stereoselective synthesis aims to produce a single enantiomer in high yield, avoiding the need for costly and often inefficient resolution of racemic mixtures. amazon.com

Several strategies can be employed to achieve the stereoselective synthesis of (S)-Glemanserin:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from natural sources, such as amino acids or carbohydrates. researchgate.net These chiral building blocks are then chemically transformed into the target molecule, preserving the initial stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer. researchgate.net For example, enzyme-catalyzed reactions can offer high stereoselectivity under mild conditions. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

The synthesis of chiral piperazines, a core component of Glemanserin (B166678), has been achieved with high stereoselectivity. rsc.org For example, a practical and scalable synthesis of orthogonally protected 2-substituted chiral piperazines starting from α-amino acids has been reported. rsc.org Another approach involves the stereoselective reductive amination of a β-keto-ester to form a bicyclic amine with high diastereoselectivity. mdpi.com

Enzymatic kinetic resolution is another powerful technique for obtaining enantiomerically pure compounds. nih.gov This method uses an enzyme that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically pure substrate.

The table below highlights key stereoselective methods applicable to the synthesis of (S)-Glemanserin.

Table 3: Stereoselective Synthetic Methods for (S)-Glemanserin

Method Description Advantages
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials from nature. Readily available starting materials, well-defined stereochemistry.
Asymmetric Catalysis Employs chiral catalysts to induce stereoselectivity. High enantiomeric excesses, catalytic amounts of chiral material needed.
Chiral Auxiliaries Temporarily incorporates a chiral moiety to direct stereochemistry. Predictable stereochemical outcome, widely applicable.

Molecular and Receptor Pharmacology of S Glemanserin

Serotonin (B10506) 5-HT2A Receptor Antagonism: Binding Kinetics and Affinity Profiling

The primary mechanism of (S)-Glemanserin involves its direct interaction with the 5-HT2A receptor, a G protein-coupled receptor (GPCR) that is widely distributed in the central nervous system. frontiersin.orgwikipedia.orgwikidoc.org As an antagonist, (S)-Glemanserin binds to the receptor but does not elicit the biological response that the endogenous ligand, serotonin, would. Instead, it blocks the receptor, preventing its activation by agonists. googleapis.com

Quantitative ligand binding assays are used to determine the affinity of a compound for a specific receptor, often expressed as the inhibition constant (Ki). researchgate.netbioanalysis-zone.comfrontiersin.org A lower Ki value indicates a higher binding affinity. Studies have shown that (S)-Glemanserin possesses a high affinity for the 5-HT2A receptor across different species, with Ki values in the low nanomolar range. medchemexpress.commedchemexpress.com

For human 5-HT2A receptors, the Ki value for (S)-Glemanserin is approximately 2.5 nM. medchemexpress.commedchemexpress.comfrontiersin.org The affinity for rat 5-HT2A receptors is similar, with a reported Ki of 2.89 nM. medchemexpress.commedchemexpress.com Notably, it displays an even higher affinity for the rabbit 5-HT2A receptor, with a Ki value of 0.54 nM. medchemexpress.commedchemexpress.comfrontiersin.org The pharmacological profile for ligands at rabbit 5-HT2A receptors shows a high correlation with that of human receptors, making the rabbit an appropriate model for such studies. nih.gov Another study reported a pKi value, the negative logarithm of the Ki, of 8.7 for Glemanserin (B166678) at the human 5-HT2A receptor, which is consistent with its high binding affinity. ontosight.aiguidetopharmacology.org

A key feature of (S)-Glemanserin is its high selectivity for the 5-HT2A receptor subtype over other serotonin and dopamine (B1211576) receptors. medchemexpress.comfrontiersin.org This selectivity is crucial for its use as a specific pharmacological tool. While it binds potently to 5-HT2A receptors, it shows a lower affinity for the closely related 5-HT2C receptor. scribd.com Data from binding assays indicate a significant difference in affinity, underscoring its selectivity. For instance, the pKi value for human 5-HT2A receptors is reported as 8.6, whereas for human 5-HT2C receptors, it is 7.6. guidetopharmacology.org

This selectivity profile distinguishes (S)-Glemanserin from many "atypical" antipsychotic drugs, which often exhibit high affinity for both 5-HT2A and dopamine D2 receptors. d-nb.infobiorxiv.org Compounds like risperidone, for example, have high affinity for both 5-HT2A (Ki = 4.8 nM) and dopamine D2 receptors (Ki = 5.9 nM). medchemexpress.commedchemexpress.com In contrast, (S)-Glemanserin is characteristic of highly selective 5-HT2A antagonists that show negligible affinity for dopamine receptors. medchemexpress.comgoogleapis.com This high degree of selectivity allows for the specific investigation of 5-HT2A receptor-mediated functions without the confounding effects of dopamine receptor blockade. mdpi.com

Quantitative Ligand Binding Studies (e.g., Ki values for rat, rabbit, and human 5-HT2A receptors)

Downstream Signaling Pathway Modulation

As a GPCR, the 5-HT2A receptor initiates intracellular signaling cascades upon activation. wikipedia.orgwikipedia.org By blocking this receptor, (S)-Glemanserin prevents the initiation of these downstream events.

The 5-HT2A receptor canonically couples to the Gq/G11 family of G proteins. wikipedia.orgwikidoc.orgfrontiersin.org When an agonist binds, the receptor undergoes a conformational change, which in turn activates the Gαq subunit. wikipedia.orgnih.gov This activation is the first step in the signaling cascade. (S)-Glemanserin, as an antagonist, binds to the receptor but does not induce this activating conformational change, thereby blocking G-protein coupling.

The efficacy of (S)-Glemanserin in this role has been demonstrated in studies interrogating effector systems. For example, in a study of the antipsychotic drug pimavanserin (B1677881), (S)-Glemanserin (as MDL-11,939) was used as a selective antagonist to demonstrate that the effects of pimavanserin on Gαi1-protein coupling were indeed mediated by the 5-HT2A receptor; the presence of (S)-Glemanserin abolished the observed inhibition. nih.gov This highlights its utility in confirming that a specific cellular response is linked to 5-HT2A receptor signaling. The selectivity of receptor-G protein coupling is a complex process, relying on specific domains on both the receptor and the G-protein alpha-subunit. nih.govbiomolther.org

The blockade of Gαq coupling by (S)-Glemanserin leads to the inhibition of several well-characterized intracellular signaling cascades. researchgate.netpressbooks.pub The canonical Gαq pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgwikidoc.org IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). wikipedia.orgwikidoc.org By antagonizing the 5-HT2A receptor, (S)-Glemanserin prevents the generation of these second messengers and the subsequent activation of their downstream targets.

Beyond the canonical PLC pathway, 5-HT2A receptor activation modulates other signaling cascades. For instance, it can influence the extracellular signal-regulated kinases (ERK) pathway and regulate membrane ion channels. frontiersin.orgfrontiersin.org Research in prefrontal cortical neurons has shown that 5-HT2A receptor activation can suppress L-type Ca2+ currents through a PLCβ/IP3/calcineurin-dependent pathway. nih.gov (S)-Glemanserin would be expected to prevent this suppression by blocking the initial receptor activation. Therefore, its use in research allows for the detailed investigation of the cellular consequences of inhibiting these specific signaling events.

G Protein-Coupled Receptor (GPCR) Coupling and Effector System Interrogation

Interactions with Other Neurotransmitter Systems and Modulation

The serotonergic system does not operate in isolation, and the 5-HT2A receptor is a key node in a network of interacting neurotransmitter systems. Blockade of this receptor with (S)-Glemanserin can, therefore, have modulatory effects on other systems.

Studies have used (S)-Glemanserin (as MDL 11,939) to explore the role of the 5-HT2A receptor in the context of opioid effects, indicating a functional interaction between the serotonergic and opioid systems. frontiersin.org Furthermore, it has been suggested that blockade of 5-HT2A receptors can attenuate glutamate (B1630785) release, pointing to an interplay with the primary excitatory neurotransmitter system in the brain. frontiersin.org

On a molecular level, direct physical interactions have been identified between 5-HT2A receptors and cannabinoid CB1 receptors. frontiersin.org These receptors can form heteromers, and this interaction can alter the G-protein coupling of the 5-HT2A receptor, causing a switch from Gαq to Gαi coupling. frontiersin.org Antagonism of the 5-HT2A receptor by a ligand like (S)-Glemanserin would modulate the function of this heteromeric complex.

Finally, the high selectivity of (S)-Glemanserin for the 5-HT2A receptor over dopamine receptors is central to the "serotonin-dopamine hypothesis" of antipsychotic action. d-nb.infobiorxiv.org This hypothesis posits that a blockade of 5-HT2A receptors can modulate dopaminergic neurotransmission, potentially alleviating some of the side effects associated with direct dopamine D2 receptor antagonists. d-nb.info Thus, while (S)-Glemanserin does not bind directly to dopamine receptors, its action on the 5-HT2A receptor can indirectly influence the dopaminergic system.

Influence on Dopaminergic Neurotransmission (e.g., attenuation of dopamine release)

(S)-Glemanserin, also known as MDL 100,907, is a potent and selective antagonist of the serotonin 5-HT2A receptor. medchemexpress.commedchemexpress.com Its high affinity for this receptor subtype, with minimal interaction at other receptors such as the dopamine D2 receptor, dictates its primary pharmacological effects. vulcanchem.com Research indicates that by blocking 5-HT2A receptors, (S)-Glemanserin can modulate the activity of other neurotransmitter systems, most notably the dopaminergic system.

Studies using in vivo microdialysis in rat models have demonstrated that the administration of (S)-Glemanserin leads to an increase in dopamine efflux, particularly in the medial prefrontal cortex. nih.gov This effect suggests that 5-HT2A receptors normally exert a tonic, or continuous, inhibitory influence on dopamine release in this brain region. nih.gov By antagonizing these receptors, (S)-Glemanserin effectively removes this inhibitory brake, resulting in an augmentation of dopamine levels. nih.gov This mechanism is believed to be a key component of the pharmacological profile of certain antipsychotic medications that possess 5-HT2A receptor blocking properties. nih.gov The observation is consistent with the hypothesis that diminished function in the mesocortical dopamine system may be related to certain neurological symptoms, and that 5-HT2A receptor blockade could help normalize this function. nih.gov

Table 1: Receptor Binding Affinity of (S)-Glemanserin This interactive table provides the dissociation constants (Ki) for (S)-Glemanserin at various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Receptor Species Ki (nM) Reference
5-HT2A Human 2.5 medchemexpress.com
5-HT2A Rat 2.89 medchemexpress.com
5-HT2A Rabbit 0.54 medchemexpress.com
Dopamine D2 - >1,000-fold selectivity vs 5-HT2A vulcanchem.com
α1-Adrenergic - 45-fold selectivity vs 5-HT2A vulcanchem.com
5-HT2C - 120-fold selectivity vs 5-HT2A vulcanchem.com

Cross-Talk with Other Monoaminergic Systems in Research Models

The monoaminergic systems, which include serotonin, dopamine, and norepinephrine (B1679862) pathways, are intricately interconnected within the brain. nih.govnih.gov Anatomical and pharmacological studies have established that serotonin neurons, originating from the raphe nuclei, project to and modulate the activity of dopaminergic and noradrenergic neurons. nih.govnih.gov This interaction, or "cross-talk," is a critical aspect of brain function and the mechanism of action for many psychoactive compounds.

The influence of (S)-Glemanserin on dopamine levels is a direct example of this cross-talk, mediated specifically by the 5-HT2A receptor. Research suggests a mechanism whereby serotonin neurons regulate the activity of dopamine neurons in areas like the ventral tegmental area (VTA) via intermediary GABAergic interneurons. nih.gov These inhibitory interneurons can express 5-HT2A receptors; when activated by serotonin, they suppress the firing of dopamine neurons, thus reducing dopamine release in projection areas like the prefrontal cortex. nih.gov By acting as a 5-HT2A antagonist, (S)-Glemanserin blocks this serotonin-driven inhibition, leading to a disinhibition of dopamine neurons and a subsequent increase in dopamine release. nih.govnih.gov

In broader research models, compounds with similar 5-HT2A antagonist properties, often combined with activity at other receptors like 5-HT1A, have been shown to modulate multiple monoaminergic systems. For instance, the 5-HT1A agonist and 5-HT2A antagonist Flibanserin has been found to not only increase dopamine but also norepinephrine levels in the prefrontal cortex. nih.govnih.govnih.gov This highlights the complex downstream consequences of modulating specific serotonin receptors, which can trigger a cascade of effects across different but related neurotransmitter systems. nih.gov This complex interplay is fundamental to understanding the full pharmacological profile of a compound that targets a single receptor within a highly integrated neural network. nih.govfrontiersin.org

Table 2: Compound Names Mentioned in this Article

Compound Name
(S)-Glemanserin
Dopamine
Flibanserin
GABA (Gamma-Aminobutyric Acid)
Norepinephrine

Cellular and Subcellular Mechanistic Investigations of S Glemanserin

Effects on Neuronal Activity and Synaptic Transmission In Vitro

The primary mechanism of (S)-Glemanserin is the blockade of 5-HT2A receptors, which are predominantly excitatory G-protein coupled receptors found throughout the central nervous system. frontiersin.org Activation of these receptors by serotonin (B10506) typically leads to neuronal depolarization and an increase in firing rates. frontiersin.org By acting as a competitive antagonist, (S)-Glemanserin is expected to suppress or inhibit these serotonin-mediated excitatory effects on neuronal activity.

In vitro studies of cortical neurons show that 5-HT2A receptor activation increases neuronal firing, an effect that would be blocked by (S)-Glemanserin. frontiersin.org The modulation of synaptic transmission is a key consequence of this antagonism. Research indicates that activation of presynaptic 5-HT2A receptors can facilitate the release of the excitatory neurotransmitter glutamate (B1630785). nih.gov (S)-Glemanserin would therefore be expected to inhibit this facilitation, leading to a reduction in glutamatergic excitatory postsynaptic currents (EPSCs). Indeed, studies using other 5-HT2A antagonists like Ketanserin have demonstrated a block of serotonin's effects on excitatory postsynaptic potentials (EPSPs) in vitro. researchgate.net

While detailed central nervous system electrophysiology on (S)-Glemanserin is limited, early studies on cardiac tissue provided insights into its effects on ion channels. In guinea pig papillary muscle and dog Purkinje fibers, the compound (as the racemate MDL 11,939) was shown to increase the action potential duration without significantly affecting the upstroke velocity at therapeutic concentrations, a characteristic of Class III antiarrhythmic activity. nih.govnih.gov At higher concentrations, it was observed to inhibit the inward Ca2+ current in depolarized papillary muscle, which may contribute to some of its effects. nih.gov In the context of neuronal networks, in vitro models have shown that certain rhythmic activities, such as fictive gasping, are critically dependent on 5-HT2A receptor activation and are eliminated by 5-HT2A antagonists. nih.gov This highlights the ability of compounds like (S)-Glemanserin to potently modulate the output of entire neuronal circuits.

Modulation of Cellular Processes (e.g., gene expression, protein phosphorylation)

The antagonism of the 5-HT2A receptor by (S)-Glemanserin initiates a cascade of downstream effects on intracellular signaling pathways, ultimately modulating cellular processes like protein phosphorylation and gene expression.

The 5-HT2A receptor is canonically coupled to the Gq/G11 family of G-proteins. mdpi.com Agonist binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of calcium (Ca2+) from intracellular stores and the activation of Protein Kinase C (PKC). nih.govmdpi.com As a potent antagonist, (S)-Glemanserin blocks this entire signaling cascade at its origin.

Modulation of Protein Phosphorylation: By preventing the activation of PKC and other downstream kinases, (S)-Glemanserin can significantly alter the phosphorylation state of numerous cellular proteins. For example, the 5-HT2A receptor-mediated facilitation of glutamate release is dependent on PKC activation; (S)-Glemanserin would inhibit this phosphorylation-dependent process. nih.gov Furthermore, studies investigating morphine dependence, which involves the 5-HT2A system, found that chronic morphine treatment altered the phosphorylation of extracellular signal-regulated kinases (ERK) in the prefrontal cortex. frontiersin.org The use of (S)-Glemanserin in such studies underscores its utility in dissecting these complex phosphorylation-dependent signaling pathways. frontiersin.org

Modulation of Gene Expression: Alterations in intracellular signaling pathways, particularly those involving calcium and protein kinases, inevitably lead to changes in gene expression. While direct studies profiling gene expression changes after (S)-Glemanserin treatment are not widely available, the known functions of the 5-HT2A receptor allow for strong inferences. Agonists of the 5-HT2A receptor have been shown to promote structural and functional plasticity, including the growth of dendrites and synapses. jneurosci.org These neuroplastic effects are fundamentally dependent on the transcription of specific genes, such as activity-regulated cytoskeleton-associated protein (Arc). As a 5-HT2A antagonist, (S)-Glemanserin would be expected to block agonist-induced expression of such plasticity-related genes.

Table 1: Summary of (S)-Glemanserin's Expected Effects on 5-HT2A Receptor-Mediated Cellular Signaling

Signaling Event Effect of 5-HT2A Agonist Expected Effect of (S)-Glemanserin
Gq/G11 Protein Activation Stimulation Inhibition
Phospholipase C (PLC) Activity Increased Decreased
Intracellular Ca2+ Release Increased Blocked
Protein Kinase C (PKC) Activation Increased Inhibited
ERK Phosphorylation Modulated Blockade of Agonist-Modulation frontiersin.org
Plasticity Gene Expression Increased Blockade of Agonist-Induction jneurosci.org

Role as a Pharmacological Probe in Cellular Assays and Biochemical Research

The high potency and selectivity of (S)-Glemanserin make it an invaluable pharmacological tool for both in vitro and in vivo research. wikipedia.org Its utility stems from its ability to selectively block 5-HT2A receptors, thereby allowing researchers to isolate and study the specific functions of this receptor subtype.

In cellular assays, (S)-Glemanserin can be used to verify that a biological response to serotonin or a synthetic agonist is mediated specifically through the 5-HT2A receptor. If application of (S)-Glemanserin blocks or reverses the effect, it provides strong evidence for 5-HT2A receptor involvement. For instance, it was used to confirm that the memory-enhancing effects of the 5-HT2A agonist TCB-2 were indeed dependent on this receptor. frontiersin.org Similarly, it has been employed in preclinical models to explore the neurobiological mechanisms of opioid dependence, helping to parse the role of the serotonergic system in addiction and withdrawal. frontiersin.org

In biochemical research, (S)-Glemanserin is used in competitive binding assays. vulcanchem.comresearchgate.net In these experiments, the compound competes with a radiolabeled ligand for binding to the 5-HT2A receptor. By measuring the displacement of the radioligand, researchers can determine the binding affinities (Ki values) of novel compounds, which is a critical step in drug discovery and development. The well-characterized, high-affinity binding of (S)-Glemanserin serves as a reliable standard for such assays.

Table 2: Receptor Binding Profile of Glemanserin (B166678)

Receptor Species Affinity (Ki) Selectivity vs. 5-HT2A Reference
5-HT2A Human 0.8 nM (S-enantiomer) - vulcanchem.com
5-HT2A Human 2.5 nM (racemate) - guidetopharmacology.org
5-HT2C Human 96 nM (S-enantiomer) 120-fold vulcanchem.com
Dopamine (B1211576) D2 Not Specified 850 nM (S-enantiomer) >1,000-fold vulcanchem.com
α1-Adrenergic Not Specified 36 nM (S-enantiomer) 45-fold vulcanchem.com

Preclinical in Vitro Research Methodologies and Findings

Application in Cell Culture Models for Receptor Characterization and Functional Assays

Cell culture models are indispensable tools for the detailed characterization of a compound's interaction with specific receptors. For Glemanserin (B166678), (S)-, these models, which typically involve immortalized cell lines genetically engineered to express a target receptor, have been crucial for quantifying its binding affinity and functional activity.

Human Embryonic Kidney 293 (HEK293) cells are frequently used for this purpose due to their robust growth and high efficiency for transfection. vulcanchem.com By stably expressing specific receptor subtypes, such as the human 5-HT2A receptor, in these cells, researchers can create a controlled environment to study drug-receptor interactions without the confounding variables of a complex biological system. vulcanchem.comguidetopharmacology.org

Receptor Binding and Affinity: Radioligand displacement assays are a primary method for determining the binding affinity of a test compound. In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with cell membranes expressing the receptor. The ability of an unlabeled compound, such as (S)-Glemanserin, to displace the radioligand is measured, from which its binding affinity (Ki) can be calculated. Studies have shown that (S)-Glemanserin demonstrates a high affinity and significant enantioselectivity for the 5-HT2A receptor. The (S)-enantiomer has a 15-fold greater affinity for the 5-HT2A receptor compared to its (R)-enantiomer. vulcanchem.com Glemanserin is a potent antagonist for the human 5-HT2A receptor, with reported Ki values in the low nanomolar range. medchemexpress.commedchemexpress.com It also shows high selectivity for the 5-HT2A receptor over other related receptors, such as the 5-HT2C, D2 dopamine (B1211576), and α1-adrenergic receptors. vulcanchem.com

Functional Assays: Beyond simple binding, functional assays in cell culture models reveal the physiological consequence of a compound's interaction with a receptor. For Glemanserin, these assays have characterized it as a "silent antagonist." vulcanchem.com This means it blocks the receptor from being activated by an agonist (like serotonin) but does not have any intrinsic activity on its own, nor does it reduce the basal activity of the receptor (a property of inverse agonists). vulcanchem.com

Common functional assays include:

Calcium Mobilization Assays: The 5-HT2A receptor is a Gq-protein coupled receptor, and its activation leads to an increase in intracellular calcium (Ca2+) levels. Assays using calcium-sensitive fluorescent dyes can measure this response. guidetopharmacology.org Glemanserin's antagonist activity is demonstrated by its ability to inhibit the calcium release induced by serotonin (B10506) or other 5-HT2A agonists. guidetopharmacology.org

β-Arrestin Recruitment Assays: These assays measure another aspect of receptor signaling. In HEK293 cells expressing the human 5-HT2A receptor, (S)-Glemanserin was found to be a silent antagonist, showing no inverse agonism in β-arrestin recruitment assays. vulcanchem.com

The data from these cell-based assays provide a quantitative profile of the compound's potency and mechanism.

Table 1: In Vitro Receptor Binding and Functional Antagonism of Glemanserin Enantiomers

CompoundReceptorAssay TypeCell LineValueSource
(S)-Glemanserin5-HT2ABinding Affinity (Ki)Not Specified0.8 nM vulcanchem.com
(R)-Glemanserin5-HT2ABinding Affinity (Ki)Not Specified12 nM vulcanchem.com
(S)-Glemanserin5-HT2CBinding Affinity (Ki)Not Specified96 nM vulcanchem.com
(S)-GlemanserinD2Binding Affinity (Ki)Not Specified850 nM vulcanchem.com
(S)-Glemanserinα1-AdrenergicBinding Affinity (Ki)Not Specified36 nM vulcanchem.com
(S)-GlemanserinHuman 5-HT2AFunctional Antagonism (IC50)HEK2932.3 nM vulcanchem.com
GlemanserinHuman 5-HT2ABinding Affinity (Ki)Not Specified2.5 nM medchemexpress.commedchemexpress.com

High-Throughput Screening Applications for Ligand Discovery and Validation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid, automated testing of vast libraries of chemical compounds to identify "hits" that interact with a specific biological target. bmglabtech.com While specific details of Glemanserin's use as a tool in HTS campaigns are not extensively published, its well-defined pharmacological profile makes it an ideal reference compound for such applications.

In the context of ligand discovery for the 5-HT2A receptor, HTS assays are designed to identify novel agonists, antagonists, or modulators. sygnaturediscovery.com These assays often use the same principles as the functional assays described previously (e.g., calcium mobilization or reporter gene activation) but are miniaturized and automated to handle thousands of compounds per day. bmglabtech.com

The role of a compound like Glemanserin, (S)- in this process would be as a reference antagonist . Its functions would include:

Assay Validation: Before screening a large library, the assay is validated to ensure it is robust and reliable. Glemanserin, with its known high potency and selectivity, can be used to confirm that the assay can accurately detect 5-HT2A receptor antagonism.

Mechanism of Action Confirmation: When HTS identifies a "hit" that appears to be a 5-HT2A antagonist, its activity can be compared directly against Glemanserin to confirm that it acts through the same mechanism.

Identifying Novel Ligands: By understanding the profile of a classic silent antagonist like Glemanserin, researchers can screen for new ligands with different properties, such as partial agonists or biased ligands that preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). nih.gov

The process of HTS generates a large volume of data that helps to prioritize which compounds will move forward in the drug discovery pipeline. bmglabtech.com The validation of these initial hits is a critical step where a well-characterized compound like Glemanserin is invaluable for comparative analysis.

Mechanistic Studies in Isolated Tissues or Organoid Models

To understand a compound's effect in a more complex biological environment than a single-cell layer culture, researchers turn to isolated tissues or, more recently, organoid models. neyroblastgx.comfrontiersin.org These models preserve some of the cellular interactions and architecture of a functional organ, providing deeper mechanistic insights.

Isolated Tissue Studies: Early mechanistic studies on Glemanserin involved its application to isolated animal tissues. For example, Glemanserin was incubated with guinea pig papillary muscle and dog Purkinje fibers. ncats.io In these cardiac tissues, the compound was observed to increase the action potential duration at concentrations between 10⁻⁷ M and 10⁻⁶ M. ncats.io Such experiments are crucial for identifying potential off-target effects or understanding the broader physiological impact of a compound beyond its primary receptor target.

Organoid Models: Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to replicate the structure and function of a specific organ in vitro. neyroblastgx.comfrontiersin.org While traditional 2D cell cultures are monolayers of a single cell type, organoids can contain multiple, tissue-specific cell types arranged in a physiologically relevant manner. nih.gov This makes them powerful models for studying disease and screening drugs. mednexus.org

Although specific studies detailing the use of Glemanserin, (S)- in organoid models are not yet prominent in the literature, this technology represents a significant future direction for research. For a CNS-active compound like Glemanserin, cerebral organoids could be used to:

Investigate the effect of 5-HT2A antagonism on neuronal network development and activity.

Study the compound's impact on different neuronal and glial cell types within a 3D microenvironment. uni-regensburg.de

Model disease states, such as neuropsychiatric disorders, to assess how Glemanserin might restore normal cellular function in a more complex system.

Organoid models bridge the gap between simplistic cell cultures and complex in vivo animal models, offering a highly relevant platform for detailed mechanistic investigation and drug efficacy testing. frontiersin.org

Preclinical in Vivo Research in Animal Models

Utilization in Animal Models for Neurobiological and Behavioral Studies

Animal models are instrumental in the early-stage evaluation of investigational compounds, offering a controlled environment to study their effects on complex biological systems. numberanalytics.com

Modulation of Behavior and Neurophysiology in Experimental Paradigms

Research in mice has explored the role of (S)-Glemanserin in the context of morphine-induced behavioral changes. Studies have shown that the administration of (S)-Glemanserin can suppress both the behavioral sensitization and the withdrawal symptoms associated with morphine treatment in mice. frontiersin.orgresearchgate.net

In one experimental paradigm, mice were treated with morphine to induce behavioral sensitization, a phenomenon thought to be related to the neuroplastic changes underlying addiction. frontiersin.orgnih.gov The subsequent administration of (S)-Glemanserin was found to attenuate the expression of this sensitization. frontiersin.orgresearchgate.net Specifically, it suppressed the increased locomotor activity typically observed after a challenge dose of morphine in sensitized animals. frontiersin.org

Furthermore, in morphine-dependent mice, (S)-Glemanserin was shown to prevent the withdrawal symptoms precipitated by naloxone, an opioid antagonist. researchgate.net This suggests a potential role for the compound in modulating the neurobiological pathways involved in opioid dependence. researchgate.net

Experimental ModelKey FindingReference
Morphine-induced behavioral sensitization in miceSuppression of the expression of behavioral sensitization frontiersin.org, researchgate.net
Naloxone-precipitated withdrawal in morphine-dependent micePrevention of withdrawal symptoms researchgate.net

Neurotransmitter Release and Turnover Studies in Specific Animal Brain Regions

The brain's communication network relies on chemical messengers called neurotransmitters. brainfacts.org The release and turnover of these neurotransmitters are critical for normal brain function. brainfacts.orgnih.gov Studies in animal models allow researchers to examine how compounds like (S)-Glemanserin might influence these processes in specific brain regions. brainfacts.orgthetransmitter.org

Research has indicated that chronic morphine treatment can lead to changes in the expression of certain receptors in the brain. For example, an increase in the expression of 5-HT2A receptors and a decrease in the phosphorylation of extracellular signal-regulated kinases (ERK) have been observed in the prefrontal cortex of morphine-treated mice. frontiersin.orgresearchgate.net (S)-Glemanserin, as a 5-HT2A receptor antagonist, is thought to exert its effects by blocking these receptors. frontiersin.orgresearchgate.net The prefrontal cortex, a brain region crucial for executive functions and decision-making, is a key area of interest in these studies. thetransmitter.org

While direct studies on (S)-Glemanserin's effect on the release and turnover of specific neurotransmitters are not detailed in the provided information, its action as a 5-HT2A antagonist suggests it would primarily modulate the serotonergic system. The interaction with 5-HT2A receptors can indirectly influence the release of other neurotransmitters, such as dopamine (B1211576) and glutamate (B1630785), which are implicated in the neuroplasticity associated with drug addiction. frontiersin.org

Application in Animal Models for Investigating Neurological Processes

Animal models are widely used to investigate the neurobiological basis of complex processes like mood regulation, perception, and cognition. nih.govnih.gov These models provide a platform to understand how the brain processes information and how this can be influenced by pharmacological agents. nih.gov

(S)-Glemanserin's profile as a 5-HT2A receptor antagonist makes it a relevant tool for investigating neurological processes where this receptor is implicated. The 5-HT2A receptor is known to be involved in the regulation of mood, perception, and cognitive functions. Therefore, by observing the behavioral and physiological effects of (S)-Glemanserin in animal models, researchers can gain insights into the role of the 5-HT2A receptor in these processes. frontiersin.orgresearchgate.net

The studies on morphine dependence, for instance, touch upon aspects of mood (withdrawal-associated anxiety) and cognition (drug-seeking behavior). frontiersin.orgresearchgate.net The ability of (S)-Glemanserin to modulate these behaviors in mice suggests its utility in animal models designed to study the neurobiology of addiction and related affective states. frontiersin.orgresearchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis in Animal Species

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential components of preclinical research, providing information on what the body does to a drug (PK) and what the drug does to the body (PD). alimentiv.comnih.gov

Absorption, Distribution, Metabolism, and Excretion in Animal Models

The ADME profile of a compound describes its absorption into the bloodstream, distribution to various tissues, metabolism into other substances, and excretion from the body. uni-konstanz.degenoskin.com These characteristics are typically evaluated in animal models during preclinical development. nih.govmdpi.com

Specific details regarding the in vivo ADME of (S)-Glemanserin in animal models are not available in the provided search results. However, standard preclinical practice involves administering the compound to animal species such as rats or mice and analyzing plasma and tissue samples over time to determine its concentration. alimentiv.com In vitro metabolism studies using animal-derived liver microsomes or hepatocytes are also commonly employed to understand how the compound is broken down. uni-konstanz.de

Relationship between Compound Exposure and Pharmacological Effect in Animal Systems

PK/PD analysis aims to establish a relationship between the concentration of a compound in the body (exposure) and the intensity of its pharmacological effect. alimentiv.comnih.gov This relationship helps in understanding the dose-response characteristics of the compound. europa.eu

Structure Activity Relationship Sar Studies of S Glemanserin and Its Analogs

Identification of Key Structural Features Essential for 5-HT2A Receptor Binding and Antagonism

The high affinity and selectivity of (S)-Glemanserin for the 5-HT2A receptor are dictated by specific structural and stereochemical features. Pharmacophore models, derived from antagonists like glemanserin (B166678), generally consist of two hydrophobic or aromatic regions and a basic amine, all positioned at specific distances from one another. nih.govresearchgate.net The interaction of these features with the receptor's binding pocket, which itself is composed of an orthosteric binding pocket (OBP) and an extended binding pocket (EBP), is crucial for antagonism. wikipedia.org

Key structural elements of (S)-Glemanserin essential for its 5-HT2A activity include:

The (S)-Configuration: The stereochemistry at the chiral carbon, which bears the hydroxyl group, is critical. The (S)-enantiomer of glemanserin exhibits a significantly higher affinity for the 5-HT2A receptor—reportedly 15-fold greater (Kᵢ = 0.8 nM for (S)-glemanserin vs. 12 nM for (R)-glemanserin)—highlighting the importance of the specific spatial arrangement of the substituents for optimal receptor interaction. vulcanchem.com

Hydroxyl Group and Aromatic Rings: X-ray crystallography studies suggest that the (S)-configuration allows for preferential interactions within the 5-HT2A receptor subpockets through hydrogen bonding and hydrophobic interactions. vulcanchem.com Ligands typically anchor to a conserved aspartate residue (D155) in the binding pocket via their charged amine groups, while aromatic portions of the molecule engage in hydrophobic contacts and hydrogen bonds with other residues. wikipedia.org

Piperidine (B6355638) and Phenyl Moieties: The piperidine ring provides the basic amine necessary for the key interaction with the aspartate residue in the receptor. wikipedia.org The spatial relationship between this amine and the two aromatic rings (the phenyl group and the fluorophenyl group) is a defining characteristic of many 5-HT2A antagonists. nih.gov The differential positioning of the fluorophenyl moiety of the (S)-enantiomer within the orthosteric site is a key factor in its high binding affinity. vulcanchem.com

Design and Synthesis of Novel (S)-Glemanserin Analogs for Mechanistic Research

The development of (S)-Glemanserin analogs has been a critical step in refining the understanding of 5-HT2A receptor function and creating more selective research tools. Glemanserin itself was instrumental in the subsequent development of Volinanserin (B1684034) (MDL-100,907), a more potent and selective fluorinated analog that has been widely used in scientific research. wikipedia.org

The design and synthesis of novel analogs often follow a strategy of modifying specific parts of the parent molecule to probe their influence on receptor binding and function. This can involve:

Modification of Aromatic Substituents: Altering the substitution patterns on the phenyl rings can modulate affinity and selectivity. For instance, the introduction of a fluorine atom in the development of volinanserin from glemanserin enhanced its pharmacological properties. wikipedia.org

Conformational Restriction: Creating more rigid analogs by introducing cyclic constraints can help map the optimal binding conformation of the ligand at the receptor. iiab.me

Synthesis of Bivalent Ligands: Researchers have synthesized homobivalent ligands based on the structure of volinanserin, where two antagonist pharmacophores are connected by a linker. nih.gov This approach aims to probe the function of 5-HT2A receptor homodimers, which are believed to be the minimum functional unit for certain signaling pathways. nih.gov The synthesis of these complex molecules often involves multi-step processes, including the creation of monomeric units with appropriate linkers, followed by their coupling. nih.govwikipedia.org

These synthetic efforts are crucial for creating molecular probes to investigate receptor dimerization, biased signaling, and the specific roles of receptor subtypes in various physiological and pathological processes.

Comparative Pharmacological Profiling of Analogs and Related Compounds (e.g., Volinanserin)

Comparative pharmacological studies are essential for characterizing newly synthesized analogs and understanding the nuances of their interactions with the 5-HT2A receptor relative to established compounds like (S)-Glemanserin and Volinanserin. These comparisons typically focus on binding affinity (Kᵢ), functional potency (IC₅₀ or EC₅₀), and selectivity over other receptors.

(S)-Glemanserin is characterized as a potent and selective "silent" antagonist at the 5-HT2A receptor. vulcanchem.com This means it blocks the receptor without exhibiting intrinsic activity or inverse agonism. In functional assays using HEK293 cells, (S)-glemanserin shows an IC₅₀ of 2.3 nM and does not trigger β-arrestin recruitment. vulcanchem.com

Volinanserin (MDL-100,907) , a fluorinated analog of glemanserin, is also a highly potent and selective 5-HT2A receptor antagonist, with a Kᵢ value reported between 0.36 and 0.85 nM. wikipedia.orgcaymanchem.com It possesses over 100-fold selectivity for the 5-HT2A receptor compared to the 5-HT2B and 5-HT2C receptors. nih.gov Unlike (S)-glemanserin, some related compounds like volinanserin have been reported to exhibit inverse agonism in certain cellular systems. vulcanchem.com

The table below provides a comparative overview of the binding affinities of Glemanserin and related compounds at various serotonin (B10506) receptors, illustrating the basis for their classification and research applications.

Compound5-HT2A Kᵢ (nM)5-HT2C Kᵢ (nM)Selectivity (5-HT2C/5-HT2A)Receptor Activity
(S)-Glemanserin 0.8 vulcanchem.com96 vulcanchem.com120-foldSilent Antagonist vulcanchem.com
(R)-Glemanserin 12 vulcanchem.com--Antagonist
Volinanserin 0.36-0.85 caymanchem.com88 caymanchem.com>100-foldAntagonist/Inverse Agonist vulcanchem.comnih.gov
Pimavanserin (B1677881) ---Inverse Agonist nih.gov
Ritanserin ---Antagonist google.com

This table is generated based on available data and is for comparative purposes.

Studies on bivalent ligands derived from volinanserin have shown that these larger molecules retain high nanomolar affinity for the 5-HT2A receptor and maintain selectivity over 5-HT2B and 5-HT2C receptors. nih.gov These findings support the utility of such analogs in exploring the pharmacology of receptor dimers. nih.gov The continuous pharmacological profiling of new analogs against benchmark compounds like (S)-Glemanserin and volinanserin is a cornerstone of advancing the understanding of 5-HT2A receptor-mediated signaling.

Analytical Methodologies for S Glemanserin in Research

Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC)

Confirming the identity and purity of (S)-Glemanserin is a critical step in its chemical synthesis and characterization. A combination of spectroscopic and chromatographic techniques is utilized to ensure the correct chemical structure and to detect and quantify any impurities.

Identity Confirmation

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural elucidation and identity confirmation of (S)-Glemanserin. NMR provides detailed information about the carbon-hydrogen framework of the molecule, while MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

Chemical and Chiral Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for assessing the purity of pharmaceutical compounds. diva-portal.org For a chiral compound like (S)-Glemanserin, it is crucial to separate the desired (S)-enantiomer from its mirror image, the (R)-enantiomer, as different enantiomers of a drug can have different pharmacological and toxicological profiles. sygnaturediscovery.com

Chiral HPLC methods are specifically designed for the separation of enantiomers. phenomenex.com This is typically achieved by using a Chiral Stationary Phase (CSP). sygnaturediscovery.comphenomenex.com CSPs create a chiral environment within the HPLC column, leading to differential interactions with the two enantiomers and resulting in their separation. sigmaaldrich.com The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used for separating a broad range of chiral compounds. phenomenex.com

The development of a chiral HPLC method involves screening various CSPs and mobile phase systems (both normal and reversed-phase) to achieve optimal resolution between the (S)- and (R)-enantiomers. phenomenex.comsigmaaldrich.com

Table 1: Illustrative Chiral HPLC Systems for Separation of Enantiomers

Chiral Stationary Phase (CSP) TypeTypical Mobile Phase CompositionDetectionApplication Notes
Polysaccharide-based (e.g., Cellulose or Amylose derivatives)n-Hexane/Isopropanol, Ethanol/Acetonitrile (B52724)UV (e.g., 216 nm, 248 nm)Broad applicability for many chiral compounds, including serotonin (B10506) receptor antagonists. phenomenex.comresearchgate.netresearchgate.net Gradient or isocratic elution can be used.
Macrocyclic Glycopeptide (e.g., Teicoplanin-based)Methanol/Water, Acetonitrile/Ammonium Formate BufferUV, MSEffective in both reversed-phase and polar organic modes; particularly useful for separating chiral amines. mdpi.com
Pirkle-type (Brush-type)Normal Phase Solvents (e.g., Hexane/Ethanol)UVBased on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation.

This table is illustrative and shows common systems used in chiral chromatography. The optimal system for (S)-Glemanserin would require experimental screening.

Quantitative Analysis of (S)-Glemanserin in Biological Matrices for Research Applications (e.g., animal tissues, cell lysates)

For preclinical research, including pharmacokinetic and pharmacodynamic studies, it is essential to accurately measure the concentration of (S)-Glemanserin in complex biological matrices like blood plasma, animal tissues, and cell lysates. cdnsciencepub.commdpi.com Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard bioanalytical technique for this purpose due to its high sensitivity, specificity, and speed. cdnsciencepub.commdpi.com

Sample Preparation

Biological samples cannot be injected directly into the LC-MS/MS system. A crucial sample preparation step is required to remove proteins and other endogenous components that can interfere with the analysis and damage the instrument. mdpi.com Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique separates the drug from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. It provides a cleaner sample than PPT.

Solid-Phase Extraction (SPE): This is the most effective but also the most complex method. The sample is passed through a solid sorbent that retains the drug, while interferences are washed away. The purified drug is then eluted with a different solvent.

LC-MS/MS Analysis

After extraction, the sample is injected into the HPLC system, where (S)-Glemanserin is separated from any remaining matrix components on a reversed-phase column (e.g., a C18 column). researchgate.netresearchgate.net The analyte then enters the mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of (S)-Glemanserin is selected and fragmented to produce a unique product ion. This transition is highly specific to the analyte, providing excellent selectivity and minimizing interference from the biological matrix. mdpi.com

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability, following guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.eu Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Table 2: Illustrative Validation Parameters for a Quantitative LC-MS/MS Assay

Validation ParameterAcceptance CriteriaIllustrative Result for a Hypothetical Assay
Linearity Range Correlation coefficient (r²) ≥ 0.990.1 - 1000 ng/mL, r² = 0.998
Accuracy Within ±15% of nominal value (±20% at LOQ)92.5% - 108.3%
Precision (Intra-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)RSD < 9.5%
Precision (Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)RSD < 11.2%
Lower Limit of Quantification (LOQ) Signal-to-Noise > 10; Accuracy and Precision criteria met0.1 ng/mL
Matrix Effect RSD of analyte response in different matrix lots ≤ 15%7.8%
Recovery Consistent and reproducible> 85%

This table presents typical acceptance criteria and results for a validated bioanalytical method and is for illustrative purposes only. Actual results for (S)-Glemanserin would be determined experimentally.

Theoretical and Computational Perspectives on S Glemanserin

Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions

Detailed molecular docking and molecular dynamics (MD) simulation studies specifically elucidating the binding of (S)-Glemanserin to its primary target, the serotonin (B10506) 5-HT2A receptor, are not extensively available in publicly accessible scientific literature. However, the principles of these computational techniques provide a framework for understanding the putative interactions.

Molecular dynamics simulations would further refine the docked pose, providing insights into the dynamic nature of the receptor-ligand complex over time. nih.gov An MD simulation would track the movements of the ligand and receptor atoms, allowing for the assessment of the stability of the predicted interactions and revealing conformational changes in the receptor upon ligand binding. Such simulations can help to confirm the stability of key hydrogen bonds and hydrophobic contacts, providing a more accurate model of the binding event.

While specific data for (S)-Glemanserin is scarce, a computational study on ligand binding to GPCRs did include Glemanserin (B166678) in its dataset. This study aimed to predict ligand binding selectivity across different receptors and qualitatively predicted the differences in binding affinity for Glemanserin at the 5-HT2A and 5-HT2B receptors. nih.gov However, the specific docking pose and detailed interactions for Glemanserin were not reported in the study's supplementary materials.

Interactive Data Table: Putative Interacting Residues of (S)-Glemanserin at the 5-HT2A Receptor

Interaction TypePutative (S)-Glemanserin MoietyPotential 5-HT2A Receptor Residue(s)
Ionic InteractionProtonated Piperidine (B6355638) NitrogenAspartate (TMH3)
Hydrogen BondHydroxyl GroupSerine, Threonine, or Asparagine residues in the binding pocket
Hydrophobic (π-π stacking)Phenyl RingsPhenylalanine, Tyrosine, or Tryptophan residues in the binding pocket
van der WaalsEntire MoleculeVarious aliphatic and aromatic residues lining the binding pocket

Note: This table represents a hypothetical model based on common GPCR-ligand interactions and requires validation through specific computational studies on (S)-Glemanserin.

In Silico Prediction of Pharmacological Profiles and Target Engagement

In silico pharmacology utilizes computational methods to predict the pharmacological properties of a compound, including its potential targets and off-target effects. remedypublications.comnih.gov For (S)-Glemanserin, such predictions would involve screening its structure against a vast database of biological targets. These methods often employ machine learning algorithms and quantitative structure-activity relationship (QSAR) models. remedypublications.com

A comprehensive in silico profile for (S)-Glemanserin would likely confirm its high affinity for the 5-HT2A receptor, as has been established through experimental data. medchemexpress.comtocris.com Glemanserin (also known as MDL 11,939) is recognized as a potent and selective 5-HT2A antagonist. wikipedia.orgfrontiersin.org In silico methods could further predict its binding affinity at other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A) and other classes of receptors, such as dopamine (B1211576) or adrenergic receptors. These predictions are valuable for understanding the selectivity profile of the drug and anticipating potential side effects.

Target engagement predictions can also be made by comparing the structural and electronic features of (S)-Glemanserin to those of known ligands for various receptors. Pharmacophore modeling, for instance, identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. An in silico approach could generate a pharmacophore model from (S)-Glemanserin and screen it against a library of receptor structures to identify potential interactions.

Quantum Chemical Studies on Conformational Preferences and Reactivity of the (S)-Enantiomer

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study the electronic structure, geometry, and reactivity of molecules with high accuracy. nih.govrsc.org For (S)-Glemanserin, these studies would provide fundamental insights into its intrinsic properties that govern its interaction with biological targets.

One key application would be the determination of the conformational preferences of the (S)-enantiomer. Glemanserin possesses several rotatable bonds, allowing it to adopt numerous conformations in solution. Quantum chemical calculations can determine the relative energies of these different conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt. This information is crucial for understanding which conformation is biologically active, i.e., the one that preferentially binds to the 5-HT2A receptor. The analysis would likely focus on the dihedral angles defining the orientation of the phenyl groups and the substitution on the piperidine ring.

Furthermore, quantum chemical calculations can elucidate the reactivity of (S)-Glemanserin. By mapping the molecular electrostatic potential (MEP), regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. The MEP is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to receptor-ligand binding. For instance, the hydroxyl group and the nitrogen atom of the piperidine ring would be expected to be key sites for interaction based on their electrostatic properties.

Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide further information on the molecule's reactivity and its ability to participate in charge-transfer interactions. While specific quantum chemical studies on (S)-Glemanserin are not found in the surveyed literature, the application of these methods would be invaluable for a deeper understanding of its structure-activity relationships at a sub-atomic level.

Future Research Directions and Emerging Paradigms for S Glemanserin Studies

Exploration of Novel Receptor Interactions or Allosteric Modulation

While (S)-Glemanserin is well-characterized as a competitive, silent antagonist at the orthosteric binding site of the 5-HT2A receptor, future research could uncover more nuanced interactions. vulcanchem.com The concept of allosteric modulation, where a compound binds to a site on the receptor distinct from the primary (orthosteric) site to modify the receptor's response to its endogenous agonist, represents a significant paradigm in pharmacology. wikipedia.orguniversiteitleiden.nl Allosteric modulators can fine-tune receptor activity rather than simply turning it on or off, offering a more subtle and potentially safer mechanism of action. universiteitleiden.nl

Future investigations could explore whether (S)-Glemanserin or its derivatives might exert allosteric effects at the 5-HT2A receptor or other, currently unidentified, receptor targets. Such studies would require advanced binding and functional assays to detect subtle changes in agonist affinity or efficacy. For instance, while (S)-glaucine acts as a partial agonist at the 5-HT2A receptor, its enantiomer, (R)-glaucine, appears to function as a positive allosteric modulator, highlighting the stereochemical subtleties that can govern receptor interaction. mdpi.com Exploring if (S)-Glemanserin could participate in similar phenomena, perhaps under specific physiological conditions or in the presence of other co-factors, is a compelling avenue.

Table 1: Receptor Binding Profile of (S)-Glemanserin

ReceptorBinding Affinity (Ki)Selectivity vs. 5-HT2A
5-HT2A0.8 nM-
5-HT2C96 nM120-fold
D2 (Dopamine)850 nM>1,000-fold
α1-Adrenergic36 nM45-fold

This table summarizes the binding affinities of (S)-Glemanserin for the 5-HT2A receptor and its selectivity over other key neurotransmitter receptors. Data sourced from radioligand displacement assays. vulcanchem.com

Development of Advanced In Vitro or In Vivo Research Tools Utilizing (S)-Glemanserin

The specificity of (S)-Glemanserin makes it an excellent candidate for development into more advanced research tools. Its current use as a pharmacological tool to probe the role of 5-HT2A receptors in preclinical models of morphine addiction is a prime example of its utility. frontiersin.org

Future developments could include:

Radiolabeled Tracers for Neuroimaging: Synthesizing a radiolabeled version of (S)-Glemanserin (e.g., with Carbon-11 or Fluorine-18) could yield a highly specific positron emission tomography (PET) tracer for imaging 5-HT2A receptors in the living human brain. This would be invaluable for studying receptor density and occupancy in neuropsychiatric disorders and for drug development.

Fluorescent Probes: Creating fluorescently-tagged derivatives of (S)-Glemanserin would enable high-resolution visualization of 5-HT2A receptor trafficking, localization, and dynamics in cultured cells and tissue slices, providing insights into the cellular mechanisms of serotonergic signaling.

Photo-switchable Ligands: The development of photoswitchable versions of (S)-Glemanserin could allow researchers to control 5-HT2A receptor activity with spatiotemporal precision using light. This would be a powerful tool for dissecting the role of these receptors in specific neural circuits and behaviors.

Computational Modeling Tools: Integrating the known structural and functional properties of (S)-Glemanserin into computational models can enhance the design of new ligands with tailored selectivity and efficacy. nih.gov Such in silico tools can predict how structural modifications to the glemanserin (B166678) scaffold might alter its binding or functional activity, accelerating the discovery of novel chemical probes. nih.gov

Table 2: Functional Activity of (S)-Glemanserin in Recombinant Cell Systems

Assay System(S)-Glemanserin ActivityMax Efficacy (% of 5-HT)
Gq/11 ActivationAntagonist (IC50 = 2.3 nM)0%
Gi1 CouplingNo Inverse Agonism0%
β-Arrestin2 RecruitmentNo Inverse Agonism0%

This table shows that (S)-Glemanserin acts as a silent antagonist, blocking the Gq/11 pathway activated by serotonin (B10506) without demonstrating intrinsic activity or inverse agonism in other signaling pathways. vulcanchem.com

Integration into Systems Biology Approaches for Comprehensive Mechanistic Understanding

Systems biology aims to understand the larger picture of how biological components interact to produce complex physiological functions and disease states. frontiersin.org Instead of focusing on a single receptor in isolation, this approach examines the ripple effects of its modulation throughout entire neural networks and molecular pathways.

(S)-Glemanserin is an ideal tool for a systems-level approach. By selectively blocking 5-HT2A receptors, it can be used as a precise perturbation agent. Researchers can then use high-throughput "omics" technologies (e.g., transcriptomics, proteomics, metabolomics) to map the global changes in gene expression, protein levels, and metabolic activity that occur downstream of 5-HT2A receptor blockade. This can reveal unexpected connections between the serotonergic system and other biological processes. For example, understanding how (S)-Glemanserin-induced 5-HT2A blockade alters the interplay between the serotonin and dopamine (B1211576) reward systems could provide a more holistic view of addiction. nih.gov

This approach can help construct comprehensive models of brain function, integrating data from the molecular level (receptor binding) to the network level (brain connectivity) and behavior. frontiersin.org Such models could help explain the complex and often varied roles of the 5-HT2A receptor in different brain regions and its involvement in disorders ranging from psychosis to depression.

Investigating its Utility in Uncovering Novel Aspects of Neurobiological Pathways

The high selectivity of (S)-Glemanserin allows for the precise dissection of the role of 5-HT2A receptors in various neurobiological pathways, potentially uncovering functions beyond their well-established roles. frontiersin.orggenome.jp

Emerging research areas where (S)-Glemanserin could provide critical insights include:

Neuroinflammation and Oxidative Stress: Research has suggested a link between 5-HT2A receptor activation, glutamate (B1630785) release, and oxidative stress. frontiersin.org (S)-Glemanserin could be used to investigate the extent to which 5-HT2A receptor blockade can mitigate neuronal damage in models of neurodegenerative diseases or brain injury.

Pain Processing: While the serotonergic system is known to modulate pain, the specific role of the 5-HT2A receptor is complex. genome.jp Using (S)-Glemanserin in preclinical pain models could help elucidate how these receptors contribute to different dimensions of the pain experience, from sensory perception to the emotional-affective component. researchgate.net

Cognition and Memory: 5-HT1A and 5-HT2A receptors often have opposing effects on learning and memory. wikidoc.org (S)-Glemanserin provides a tool to isolate the contribution of 5-HT2A receptors to cognitive processes, potentially revealing their role in synaptic plasticity and network-level information processing.

Interoception and Homeostasis: The brain continuously processes internal bodily signals (interoception) to maintain homeostasis. frontiersin.org Serotonergic pathways are deeply involved in this regulation. nih.gov (S)-Glemanserin could be used to explore how 5-HT2A receptors in brain regions like the insular cortex contribute to the integration of interoceptive signals and the generation of feeling states.

By employing (S)-Glemanserin as a precise pharmacological probe, researchers can move beyond correlational studies and establish causal links between 5-HT2A receptor function and specific aspects of these complex neurobiological pathways.

Q & A

Q. What methodological considerations are critical when comparing (S)-Glemanserin’s efficacy in vivo versus in vitro models?

  • Methodological Answer : Standardize experimental conditions (e.g., cell lines vs. transgenic animal models) using FAIR data principles. For in vivo studies, ensure pharmacokinetic-pharmacodynamic (PK-PD) modeling accounts for bioavailability and tissue distribution. Use structural equation modeling (SEM) to analyze multi-level data interactions .

Q. How should researchers address discrepancies in (S)-Glemanserin’s reported neuroprotective effects?

  • Methodological Answer : Design a scoping review (Arksey & O’Malley framework ) to map mechanistic hypotheses (e.g., oxidative stress modulation vs. receptor-mediated pathways). Validate hypotheses via knockout models or RNA interference to isolate target pathways. Include dose-response curves and biomarker validation (e.g., BDNF levels) .

Q. What strategies improve the reproducibility of (S)-Glemanserin’s behavioral assays in preclinical studies?

  • Methodological Answer : Adopt standardized behavioral paradigms (e.g., forced swim test for antidepressant activity) with blinded scoring. Use power analysis to determine sample sizes and report effect sizes with confidence intervals. Share protocols via platforms like protocols.io to reduce inter-lab variability .

Methodological Frameworks for Research Design

Q. How to operationalize complex research questions about (S)-Glemanserin’s polypharmacology?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example:
  • Population : 5-HT₂A receptor-expressing neuronal cells.
  • Intervention : (S)-Glemanserin at IC₅₀ concentrations.
  • Comparison : Racemic Glemanserin or reference antagonists.
  • Outcome : Receptor internalization rates measured via confocal microscopy .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data?

  • Methodological Answer : Use probit analysis for LD₅₀ calculations and benchmark dose (BMD) modeling for low-dose extrapolation. Validate assumptions (e.g., normality) via Shapiro-Wilk tests. Report results with 95% confidence intervals and adjust for multiple comparisons using Bonferroni correction .

Data Reporting and Transparency

Q. How to ensure compliance with journal requirements when publishing (S)-Glemanserin research?

  • Methodological Answer : Follow Beilstein Journal guidelines :
  • Experimental Section : Include synthetic procedures for ≤5 compounds; others in supplementary data.
  • Supporting Information : Provide raw spectral data (NMR, HRMS) and crystallographic files (CIF).
  • Ethics : Declare animal welfare compliance (ARRIVE guidelines) or IRB approval for human cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.